4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile

Description

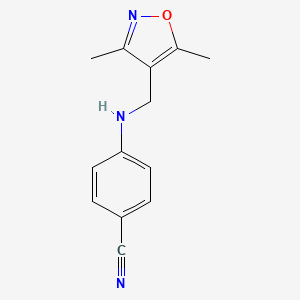

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a small organic molecule characterized by a benzonitrile core linked via an amino group to a 3,5-dimethylisoxazole moiety. The benzonitrile group contributes to electron-withdrawing properties, which may influence solubility and metabolic stability.

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile |

InChI |

InChI=1S/C13H13N3O/c1-9-13(10(2)17-16-9)8-15-12-5-3-11(7-14)4-6-12/h3-6,15H,8H2,1-2H3 |

InChI Key |

UIKALOZZDLFEHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with 3,5-dimethylisoxazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Step 1: Preparation of 3,5-Dimethylisoxazol-4-ylmethyl Halide

The isoxazole ring is typically synthesized via cyclization reactions. For example, nitrile oxides reacting with alkynes or alkenes can form isoxazoles. Once synthesized, the isoxazole derivative can be functionalized to introduce a methyl group. A plausible approach involves:

-

Alkylation : Introducing a benzyl group via alkylation. For instance, a bromide or tosylate derivative of the isoxazole may react with a benzyl alcohol or amine under Mitsunobu conditions .

Step 3: Coupling the Isoxazole Derivative to Benzonitrile

The amino group in 4-aminobenzonitrile undergoes alkylation with the isoxazole-containing benzyl halide. This may involve:

-

Nucleophilic Substitution : Reaction of the amine with a benzyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) .

-

Reductive Amination : If an aldehyde intermediate is used, imine formation followed by reduction to form the amine bond .

Key Reaction Data

Stability and Functional Groups

-

Isoxazole Ring : Sensitive to acidic or strongly basic conditions, requiring careful handling during substitution reactions .

-

Benzonitrile Core : The nitrile group is stable under most conditions but may react under vigorous nucleophilic or electrophilic environments.

-

Amino Group : Reactivity depends on the presence of protecting groups; alkylation typically occurs without additional protection .

Analytical Characterization

-

NMR : The amino proton (NH) would show broad signals, while the isoxazole methyl groups exhibit sharp singlets.

-

Mass Spectrometry : Molecular ion peak at m/z = [M]+, with fragmentation patterns confirming the benzonitrile and isoxazole moieties .

Challenges and Considerations

Scientific Research Applications

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of bromodomain-containing proteins, which play a role in regulating gene expression. The compound binds to the acetyl-lysine recognition pocket of these proteins, thereby inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds from the Molecules 2011 study (e.g., I-6230, I-6273, I-6373, I-6473) share a benzoate ester backbone but differ in substituents and linker chemistry. Key comparisons include:

| Compound ID | Core Structure | Substituent/Linker | Key Features |

|---|---|---|---|

| 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile | Benzonitrile | Amino-linked 3,5-dimethylisoxazole | Electron-withdrawing CN group; NH linker for H-bonding |

| I-6273 | Ethyl benzoate | Phenethylamino-linked methylisoxazol-5-yl | Ester group enhances lipophilicity; methylisoxazole orientation differs |

| I-6373 | Ethyl benzoate | Phenethylthio-linked 3-methylisoxazol-5-yl | Thioether linker improves metabolic stability vs. amino |

| I-6473 | Ethyl benzoate | Phenethoxy-linked 3-methylisoxazol-5-yl | Ether linker reduces polarity; may alter receptor binding |

Key Differences :

- Backbone: The benzonitrile core (target compound) vs. ethyl benzoate (I-series) affects electronic properties.

- Linker Chemistry: Amino linkers (target, I-6273) enable hydrogen bonding, whereas thio (I-6373) or ethoxy (I-6473) linkers prioritize steric bulk or lipophilicity.

Thio-Linked Isoxazole Derivatives ()

Synthesized compounds 5d and 5e from the Supporting Information feature thioacetyl linkers and piperazine/benzonitrile moieties:

| Compound ID | Core Structure | Substituent/Linker | Key Features |

|---|---|---|---|

| Target Compound | Benzonitrile | Amino-linked 3,5-dimethylisoxazole | Direct NH linkage for H-bonding; compact structure |

| 5d | Piperazin-1-yl ethanone | Thio-linked 3,5-dimethylisoxazole | Piperazine introduces basicity; thioether enhances stability |

| 5e | Benzonitrile-piperazine | Thio-linked 3,5-dimethylisoxazole | Combines benzonitrile with piperazine; dual pharmacophores |

Functional Implications :

- Metabolic Stability: The thioether linker in 5d/5e may confer resistance to oxidative degradation compared to the amino linker in the target compound .

Hypothesized Pharmacological Profiles

While biological data for the target compound are unavailable, structural trends suggest:

- Improved Solubility : The benzonitrile group may reduce logP compared to ethyl benzoate analogs, balancing hydrophobicity.

- Target Selectivity : The 3,5-dimethylisoxazole moiety could enhance selectivity for kinases or GPCRs over pyridazine-containing analogs (e.g., I-6230) .

Q & A

Q. What are the key considerations for designing a synthetic route for 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile?

A robust synthetic route should prioritize regioselective functionalization of the isoxazole ring and efficient coupling of the benzonitrile moiety. The synthesis typically involves:

- Precursor selection : Starting with 3,5-dimethylisoxazol-4-amine (CAS 31329-64-3), which can be alkylated with a bromomethylbenzonitrile derivative under basic conditions .

- Catalytic optimization : Use of polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate nucleophilic substitution.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization to isolate the product .

AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing analogous reactions for halogenated benzonitriles .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal spectroscopic characterization is critical:

- NMR : ¹H NMR should show singlet peaks for the isoxazole methyl groups (~2.2 ppm) and a triplet for the -CH₂-NH- bridge (~4.1 ppm). ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ at m/z 244.12 (calculated for C₁₃H₁₄N₃O).

- IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group .

Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or isomerization, requiring further HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard identification : Benzonitrile derivatives can release toxic HCN vapors under acidic or high-temperature conditions. Use fume hoods and wear nitrile gloves .

- First-aid measures : For skin contact, wash immediately with 10% NaHCO₃ solution. Inhalation requires immediate ventilation and medical evaluation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Predict electronic properties: Analyze the HOMO-LUMO gap to assess nucleophilic/electrophilic sites on the isoxazole and benzonitrile groups .

- Simulate reaction mechanisms: Study the energy profile of the alkylation step to optimize reaction kinetics .

- Validate experimental Compare calculated NMR chemical shifts with observed values to resolve structural ambiguities .

Tools like Gaussian or ORCA are recommended for such studies .

Q. How should researchers address contradictory data in solubility and stability studies?

Contradictions may arise from solvent polarity or pH variations. A systematic approach includes:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 3–9) using UV-Vis spectroscopy (λ_max ~270 nm for benzonitrile derivatives) .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

- Statistical validation : Apply ANOVA to assess batch-to-batch variability or environmental factors .

Q. What methodologies are suitable for studying the environmental fate of this compound?

- Abiotic degradation : Hydrolysis studies (pH 7.4 buffer, 25°C) with HPLC quantification to measure half-life. Benzonitrile derivatives typically hydrolyze slowly (<10% degradation in 30 days) .

- Biotic transformation : Use soil microcosms or activated sludge to assess microbial degradation. GC-MS can track metabolites like 3,5-dimethylisoxazole-4-carboxylic acid .

- Ecotoxicity assays : Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity (EC₅₀ values) .

Q. How can researchers optimize catalytic systems for large-scale synthesis?

- Catalyst screening : Test Pd/C, CuI, or FeCl₃ for coupling reactions. For example, CuI (10 mol%) in DMF at 80°C achieves >85% yield in Ullmann-type couplings .

- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce reaction time .

- Green chemistry metrics : Calculate E-factors and atom economy to minimize waste. Solvent recovery systems (e.g., rotary evaporation) improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.